1-Cyclopentyl-1H-pyrazol-4-amine
CAS No.: 1152866-89-1
Cat. No.: VC7903009
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152866-89-1 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-cyclopentylpyrazol-4-amine |
| Standard InChI | InChI=1S/C8H13N3/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4,9H2 |
| Standard InChI Key | VSZNBQBPCFBEKJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=C(C=N2)N |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)N |
Introduction
1-Cyclopentyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. This compound is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which are crucial for its chemical and biological properties.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8 H13 N3 |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 1216126-64-5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis and Preparation
The synthesis of 1-cyclopentyl-1H-pyrazol-4-amine typically involves several steps, often requiring controlled conditions to ensure high yields and purity. Solvents like dimethylformamide (DMF) may be used to facilitate reactions. The specific synthetic route can vary depending on the desired purity and yield.
Biological Activities and Potential Applications
Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazol-4-amine, are being researched for their potential therapeutic applications, particularly in treating inflammatory diseases. These compounds can modulate signaling pathways associated with pain and inflammation, making them candidates for drug development in pain management and other inflammatory disorders.
Research Findings and Future Directions
Research on pyrazole derivatives indicates significant activity against various biological targets, which could lead to new therapeutic agents. Detailed mechanistic studies are necessary to fully understand the interactions of these compounds with biological targets such as enzymes or receptors.
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